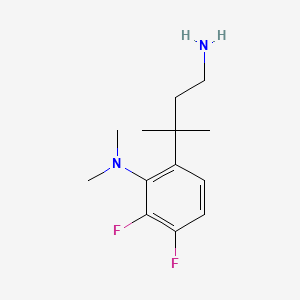
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline is an organic compound with a complex structure that includes both fluorine and amino groups
準備方法
The synthesis of 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline typically involves multiple steps. One common method includes the reaction of a precursor compound with specific reagents under controlled conditions. For example, the synthesis might start with a difluoroaniline derivative, which is then subjected to alkylation and amination reactions to introduce the amino and methylbutan-2-yl groups. Industrial production methods often involve optimizing these reactions to achieve high yields and purity.
化学反応の分析
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
科学的研究の応用
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, altering the activity of these targets. This can lead to changes in cellular processes and pathways, which can be harnessed for therapeutic purposes.
類似化合物との比較
Similar compounds to 6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline include:
tert-butyl N-(4-amino-2-methylbutan-2-yl)carbamate: Used in the synthesis of biologically active compounds.
tert-butyl (4-amino-2-methylbutan-2-yl) (methyl)carbamate: Known for its versatility in chemical reactions.
These compounds share structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.
特性
分子式 |
C13H20F2N2 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
6-(4-amino-2-methylbutan-2-yl)-2,3-difluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C13H20F2N2/c1-13(2,7-8-16)9-5-6-10(14)11(15)12(9)17(3)4/h5-6H,7-8,16H2,1-4H3 |
InChIキー |
UURWVHWLBLBLFM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCN)C1=C(C(=C(C=C1)F)F)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



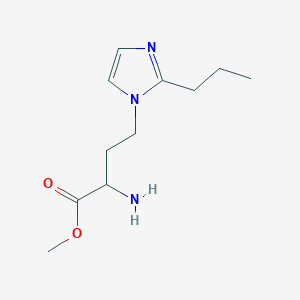

![3-[(Benzyloxy)methyl]-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylicacid](/img/structure/B13540434.png)
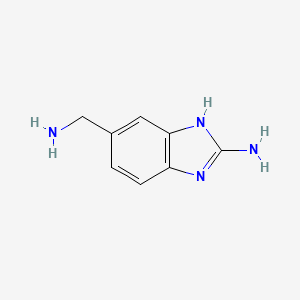
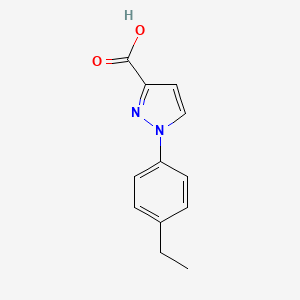
![Methyl 2-amino-3-[4-(difluoromethoxy)phenyl]propanoate hydrochloride](/img/structure/B13540445.png)
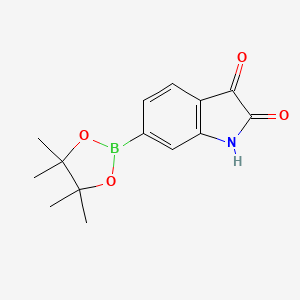
![1-(Hydroxymethyl)-3-azabicyclo[3.3.1]nonan-9-ol hydrochloride](/img/structure/B13540458.png)

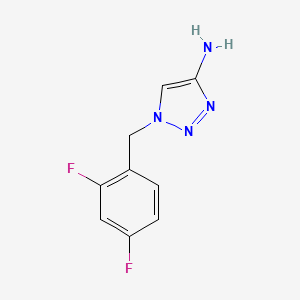
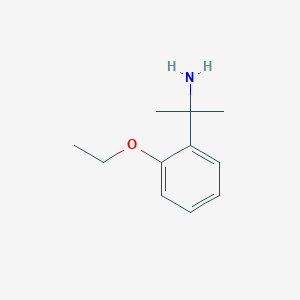
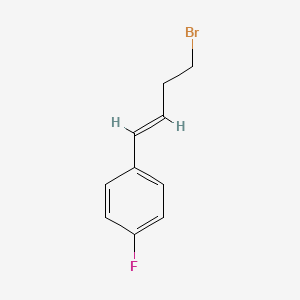
![tert-Butyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B13540498.png)
